4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structure with an ethylsulfanyl group, a methoxyphenyl group, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-5-(4-(substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamides
- N-substituted 4-ethylsulfanyl-2-pyridones
- Triazolopyridines
Uniqueness
4-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the ethylsulfanyl group and the oxadiazole ring imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-25-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILXAINZMQNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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